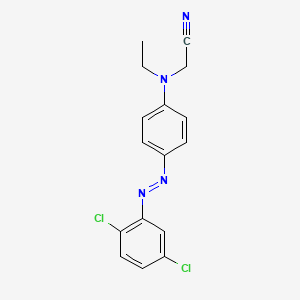
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-ethylglycinonitrile. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. The overall process can be summarized as follows:
Diazotization: 2,5-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with N-ethylglycinonitrile in a basic medium, typically using sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives, depending on the reagents used.
Scientific Research Applications
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile involves its interaction with biological molecules through the azo group. The compound can undergo reduction to form amines, which can then interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dibutyl-4-(2,5-dichlorophenylazo)-3,5-xylidine
- N-(2,5-Dichlorophenyl)-4-hydroxybenzamide
- 6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile
Uniqueness
N-(4-(2,5-Dichlorophenylazo)-phenyl)-N-ethylglycinonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to other similar azo compounds.
Properties
CAS No. |
199735-62-1 |
|---|---|
Molecular Formula |
C16H14Cl2N4 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
2-[4-[(2,5-dichlorophenyl)diazenyl]-N-ethylanilino]acetonitrile |
InChI |
InChI=1S/C16H14Cl2N4/c1-2-22(10-9-19)14-6-4-13(5-7-14)20-21-16-11-12(17)3-8-15(16)18/h3-8,11H,2,10H2,1H3 |
InChI Key |
NKIBJAPDPOJTJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC#N)C1=CC=C(C=C1)N=NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
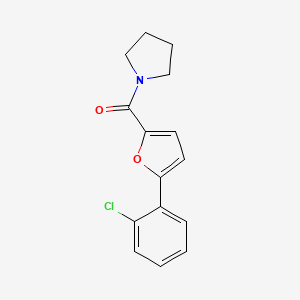
![2-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)methyl]-3-pyridinol hydrochloride](/img/structure/B11961923.png)
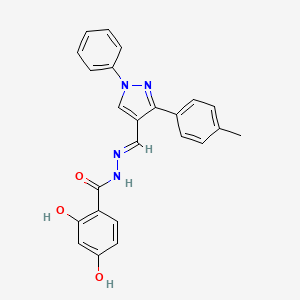
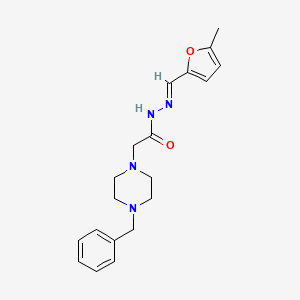
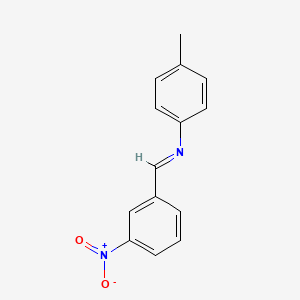
![4-bromo-2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11961944.png)
![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)

![4-Methoxybenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961953.png)
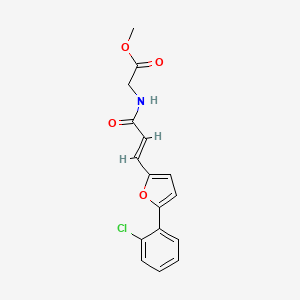
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)

